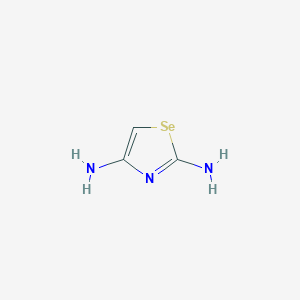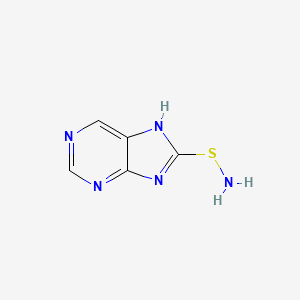
S-7H-Purin-8-yl-(thiohydroxylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-7H-Purin-8-yl-(thiohydroxylamine): is a chemical compound with the molecular formula C5H5N5S and a molecular weight of 167.19 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of S-7H-Purin-8-yl-(thiohydroxylamine) involves several steps. One common method includes the reaction of purine derivatives with thiohydroxylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
S-7H-Purin-8-yl-(thiohydroxylamine) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common reagents and conditions for these reactions include solvents like ethanol or water, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
S-7H-Purin-8-yl-(thiohydroxylamine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which S-7H-Purin-8-yl-(thiohydroxylamine) exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
S-7H-Purin-8-yl-(thiohydroxylamine) can be compared with other purine derivatives such as:
6-Mercaptopurine: Used as a chemotherapy agent.
Azathioprine: An immunosuppressive drug.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
What sets S-7H-Purin-8-yl-(thiohydroxylamine) apart is its unique thiohydroxylamine group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
887589-76-6 |
|---|---|
Molecular Formula |
C5H5N5S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
S-(7H-purin-8-yl)thiohydroxylamine |
InChI |
InChI=1S/C5H5N5S/c6-11-5-9-3-1-7-2-8-4(3)10-5/h1-2H,6H2,(H,7,8,9,10) |
InChI Key |
KTUHBEAQDPCSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)SN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


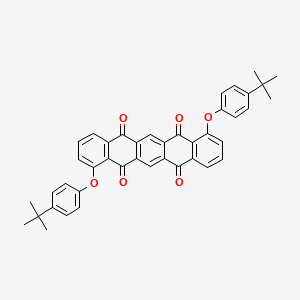


![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
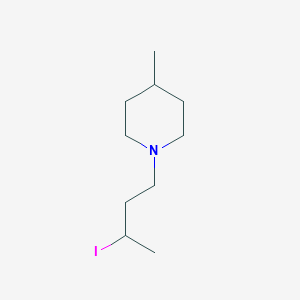
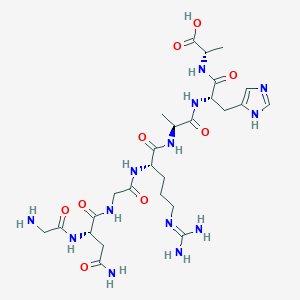
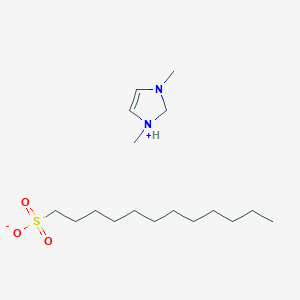
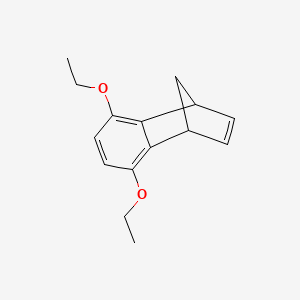
![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)
